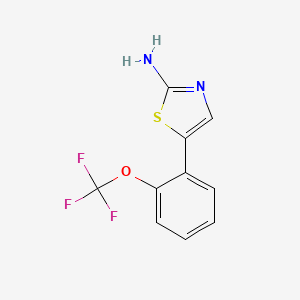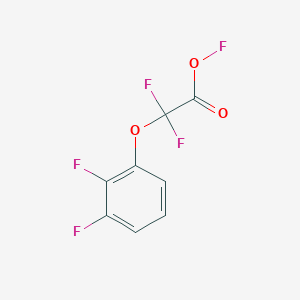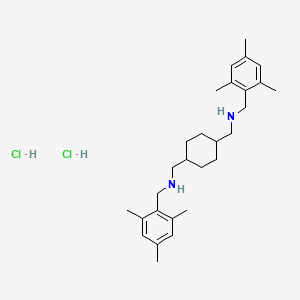
1,4-Cyclohexanebis(methylamine), N,N'-bis(2,4,6-trimethylbenzyl)-, dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Cyclohexanebis(methylamine), N,N’-bis(2,4,6-trimethylbenzyl)-, dihydrochloride is a chemical compound with the molecular formula C28H42N2.2ClH and a molecular weight of 479.64 . This compound is known for its unique structure, which includes a cyclohexane ring substituted with two methylamine groups and further modified with 2,4,6-trimethylbenzyl groups. The dihydrochloride form indicates the presence of two hydrochloride ions associated with the compound .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Cyclohexanebis(methylamine), N,N’-bis(2,4,6-trimethylbenzyl)-, dihydrochloride typically involves the following steps:
Formation of the Cyclohexane Core: The cyclohexane ring is prepared through standard organic synthesis techniques, often starting from cyclohexanone or cyclohexanol.
Introduction of Methylamine Groups: The methylamine groups are introduced via nucleophilic substitution reactions, where the cyclohexane ring is treated with methylamine under controlled conditions.
Attachment of 2,4,6-Trimethylbenzyl Groups: The final step involves the attachment of 2,4,6-trimethylbenzyl groups to the nitrogen atoms of the methylamine groups. This is typically achieved through reductive amination or similar reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The key steps include:
Bulk Synthesis of Intermediates: Large quantities of cyclohexane derivatives and methylamine are synthesized.
Controlled Reaction Conditions: The reactions are carried out in reactors with precise control over temperature, pressure, and pH to ensure high yield and purity.
Purification and Crystallization: The final product is purified through crystallization, filtration, and drying to obtain the dihydrochloride form.
Análisis De Reacciones Químicas
Types of Reactions
1,4-Cyclohexanebis(methylamine), N,N’-bis(2,4,6-trimethylbenzyl)-, dihydrochloride undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized to form various oxidized derivatives, depending on the reaction conditions.
Reduction: Reduction reactions can modify the functional groups attached to the cyclohexane ring.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at the methylamine and benzyl positions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogens (Cl2, Br2), alkylating agents.
Major Products
Aplicaciones Científicas De Investigación
1,4-Cyclohexanebis(methylamine), N,N’-bis(2,4,6-trimethylbenzyl)-, dihydrochloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1,4-Cyclohexanebis(methylamine), N,N’-bis(2,4,6-trimethylbenzyl)-, dihydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate various biochemical pathways by binding to specific sites on proteins, altering their activity and function. This can lead to changes in cellular processes, including signal transduction, gene expression, and metabolic pathways.
Comparación Con Compuestos Similares
Similar Compounds
1,4-Cyclohexanebis(methylamine): Lacks the 2,4,6-trimethylbenzyl groups, resulting in different chemical properties and reactivity.
N,N’-Bis(2,4,6-trimethylbenzyl)-1,4-butanediamine: Similar structure but with a butane backbone instead of cyclohexane.
1,4-Bis(aminomethyl)cyclohexane: Contains aminomethyl groups without the benzyl substitution.
Uniqueness
1,4-Cyclohexanebis(methylamine), N,N’-bis(2,4,6-trimethylbenzyl)-, dihydrochloride is unique due to its specific combination of a cyclohexane core, methylamine groups, and 2,4,6-trimethylbenzyl substitutions. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Propiedades
Número CAS |
1254-60-0 |
|---|---|
Fórmula molecular |
C28H44Cl2N2 |
Peso molecular |
479.6 g/mol |
Nombre IUPAC |
N-[(2,4,6-trimethylphenyl)methyl]-1-[4-[[(2,4,6-trimethylphenyl)methylamino]methyl]cyclohexyl]methanamine;dihydrochloride |
InChI |
InChI=1S/C28H42N2.2ClH/c1-19-11-21(3)27(22(4)12-19)17-29-15-25-7-9-26(10-8-25)16-30-18-28-23(5)13-20(2)14-24(28)6;;/h11-14,25-26,29-30H,7-10,15-18H2,1-6H3;2*1H |
Clave InChI |
LEQYZWFWTZQBAZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=C1)C)CNCC2CCC(CC2)CNCC3=C(C=C(C=C3C)C)C)C.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


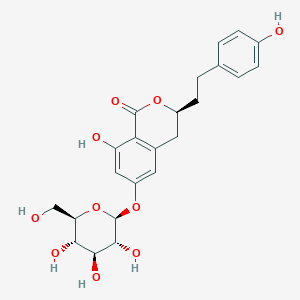

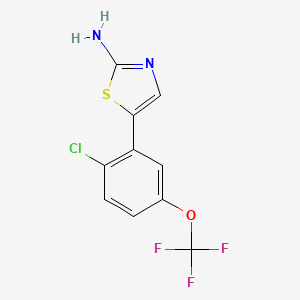
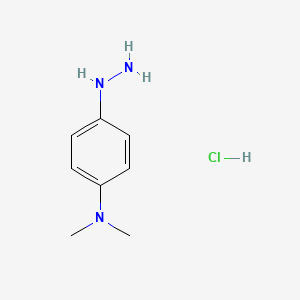

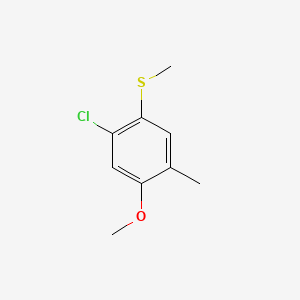
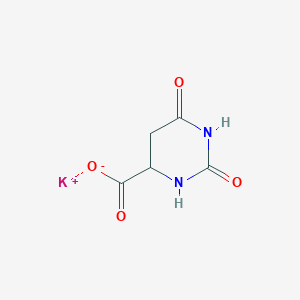
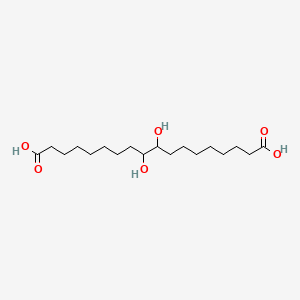
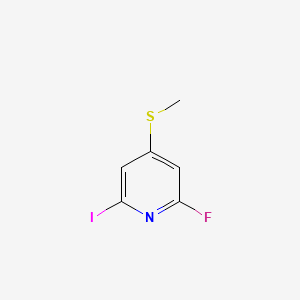
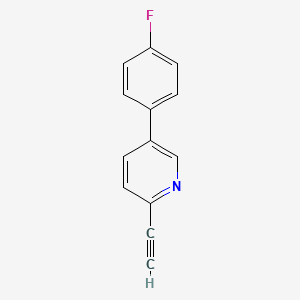
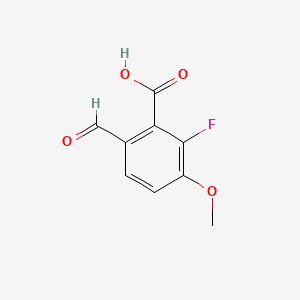
![10H-[1,4]Oxazino[4,3-a]benzimidazole](/img/structure/B14762634.png)
